2-Cyclopropyl-2-methylpropan-1-amine hydrochloride
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Overview
Description
Scientific Research Applications
Enantioselective Synthesis
- A study describes the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, applied in the enantioselective synthesis of a dual serotonin/norepinephrine reuptake inhibitor. This methodology underscores the utility of cyclopropylamine derivatives in the precise construction of complex, biologically active molecules (Lifchits & Charette, 2008).
Synthesis of Polysubstituted Cycloalkanes
- Research on the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination highlights the reactivity of strained trisubstituted alkenes. These findings are critical for producing complex cycloalkane structures with potential pharmaceutical applications (Feng et al., 2019).
Free Radical Scavengers
- A synthesis method for 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines, starting from allylmercaptan, has been developed. These compounds, with thio and amino groups, may act as free radical scavengers, suggesting potential therapeutic applications in diseases where free radicals are implicated (Muhi-Eldeen & Hassan, 2017).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-cyclopropyl-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2,5-8)6-3-4-6;/h6H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPPDOTZFQLKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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